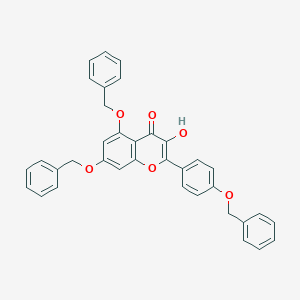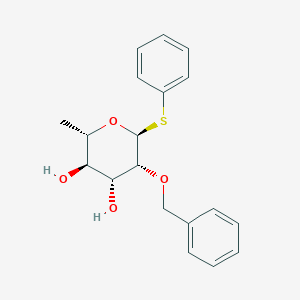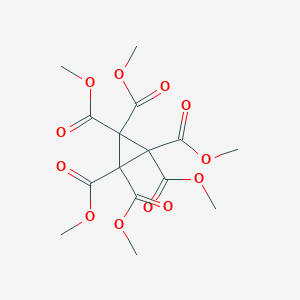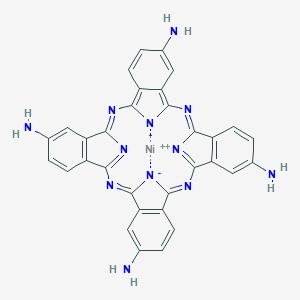
Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucopyranuronic acid methyl ester, 2,3,4-triacetate, D- (GPMET) is a naturally occurring sugar derivative which is found in the human body, as well as in a variety of plants and animals. GPMET is a versatile compound, which has a wide range of applications in the scientific and medical fields. It is a key component in many synthetic and biotechnological processes, and has been used for the synthesis of a variety of compounds. GPMET has also been used in laboratory experiments to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Synthesis of Glycosides
“Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-” can be used in the synthesis of glycosides . Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety. They play numerous important roles in living organisms. Many plants store chemicals in the form of inactive glycosides. These can be activated by enzyme hydrolysis.
Prodrug Synthesis
This compound can be used in the synthesis of prodrugs . Prodrugs are biologically inactive compounds which can be metabolized in the body to produce an active drug. They are typically used to improve how a drug is absorbed, distributed, metabolized, and excreted.
Oligosaccharide Synthesis
It can be used in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates which consist of three to ten monosaccharides (simple sugars) and they are often found on the plasma membrane of cells where they play a role in cell–cell recognition.
Bioactive Molecule Metabolite Synthesis
This compound can be used in the synthesis of metabolites of bioactive molecules . These metabolites can have their own bioactivity, often affecting the drug response in humans.
Drug Delivery Systems
Hyaluronic acid, a naturally occurring polysaccharide present in extracellular matrices, can be synthesized from glucuronic acid . Hyaluronic acid has been used in the development of drug delivery systems due to its unique physico-chemical characteristics .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- involves the protection of the hydroxyl groups on glucose, oxidation to form the uronic acid, and subsequent esterification and acetylation reactions to form the final compound.", "Starting Materials": ["D-glucose", "methanol", "acetic anhydride", "sodium hydroxide", "pyridine", "acetic acid", "sodium chlorite", "acetic acid"], "Reaction": ["1. Protect the hydroxyl groups on glucose by reacting with methanol in the presence of sodium hydroxide to form methyl glucoside.", "2. Oxidize the methyl glucoside to form the uronic acid using sodium chlorite in acetic acid.", "3. Esterify the uronic acid with methanol and acetic anhydride in the presence of pyridine to form methyl glucopyranuronic acid methyl ester.", "4. Acetylate the remaining hydroxyl groups on the methyl glucopyranuronic acid methyl ester using acetic anhydride in the presence of pyridine to form Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-."] } | |
Numéro CAS |
3082-95-9 |
Nom du produit |
Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- |
Formule moléculaire |
C13H18O10 |
Poids moléculaire |
334.28 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(19-4)23-10(8)12(17)18/h8-11,13H,1-4H3,(H,17,18)/t8-,9-,10-,11+,13?/m0/s1 |
Clé InChI |
CLHFNXQWJBTGBL-HTGOSZRMSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC)C(=O)O)OC(=O)C |
SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |
Synonymes |
Methyl-(2,3,4-tri-O-acetyl-D-glucopyranosyl)uronate; D-Glucopyranuronic Acid Methyl Ester, 2,3,4-Triacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Benzyl(methyl)amino]butanenitrile](/img/structure/B18878.png)






![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)
![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)

